Comparative PAF Antagonist Potency in Rabbit Platelet Aggregation Assay
In a direct head-to-head comparison of multiple PAF antagonists using a standardized in vitro rabbit platelet aggregation assay, BN 50739 demonstrated superior potency with an IC50 of 13.8 nM against 2.5 nM PAF-induced aggregation [1]. This represents a 1,783-fold higher potency than the natural product PAF antagonist BN 52021 (IC50 = 24,600 nM) and 3- to 5-fold higher potency than closely related hetrazepine analogs BN 50741, BN 50730, and BN 50726 tested under identical conditions [1].
| Evidence Dimension | Inhibition of PAF-induced rabbit platelet aggregation |
|---|---|
| Target Compound Data | IC50 = 13.8 nM |
| Comparator Or Baseline | BN 50741: IC50 = 18.3 nM; BN 50730: IC50 = 33.1 nM; BN 50726: IC50 = 63.4 nM; SRI 63-441: IC50 = 712 nM; BN 52021: IC50 = 24,600 nM |
| Quantified Difference | BN 50739 is 1.3× more potent than BN 50741; 2.4× more potent than BN 50730; 4.6× more potent than BN 50726; 52× more potent than SRI 63-441; 1,783× more potent than BN 52021 |
| Conditions | PAF-induced aggregation of washed rabbit platelets in vitro; 2.5 nM PAF concentration; concurrent testing of all compounds |
Why This Matters
For assay systems where maximal PAF receptor blockade is required at minimal compound concentration—such as ex vivo receptor occupancy studies or limited-solubility formulations—the 4.6× to 1,783× potency advantage of BN 50739 over alternative PAF antagonists directly translates to reduced compound consumption and lower vehicle artifacts.
- [1] Yue TL, Farhat M, Rabinovici R, et al. Inhibitory effect of new PAF antagonists on PAF-induced rabbit platelet aggregation in vitro and ex vivo. J Lipid Mediat. 1991;3(1):13-26. View Source
